

Application Notes and Protocols: 16-Methylpentacosanoyl-CoA

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Compound of Interest

Compound Name: 16-Methylpentacosanoyl-CoA

Cat. No.: B15547908

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For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. Such molecules are crucial intermediates in lipid metabolism and are involved in various cellular processes, including energy storage, membrane synthesis, and signal transduction. The methyl branch in its structure can significantly influence its metabolic fate and physical properties compared to its straight-chain counterparts. These application notes provide an overview of its potential applications, physicochemical properties, and detailed protocols for its synthesis, handling, and quantification.

While direct commercial suppliers for **16-Methylpentacosanoyl-CoA** are not readily identifiable, custom synthesis services may be available from specialized chemical suppliers. Alternatively, it can be synthesized in the laboratory from its corresponding fatty acid, **16-methylpentacosanoic** acid.

Physicochemical and Metabolic Data

A summary of key quantitative data for **16-Methylpentacosanoyl-CoA** and its corresponding fatty acid is presented below. Data for the CoA derivative is estimated based on the properties of the free fatty acid and the coenzyme A moiety.



Property	Value	Source/Method
Compound	16-Methylpentacosanoic Acid	
Molecular Formula	C26H52O2	-
Molecular Weight	396.7 g/mol	-
Melting Point	Lower than straight-chain C25:0	[1]
Oxidative Stability	Higher than unsaturated fatty acids	[1]
Compound	16-Methylpentacosanoyl-CoA	
Molecular Formula	C47H86N7O17P3S	-
Molecular Weight	1146.2 g/mol (for CoA)	-
Solubility	Aqueous buffers (forms micelles)	General knowledge
Storage	-20°C in an organic solvent	[2]

Applications in Research and Drug Development

16-Methylpentacosanoyl-CoA is a valuable tool for a variety of research applications:

- Metabolic Studies: As a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and acyltransferases. Studying its metabolism can provide insights into the processing of branched-chain fatty acids.
- Enzyme Inhibition Assays: It can be used to screen for inhibitors of enzymes that process long-chain acyl-CoAs, which is relevant for drug development in metabolic diseases.
- Biophysical Studies: The methyl branch affects the packing of lipid bilayers. Incorporating this molecule into model membranes allows for the study of its impact on membrane fluidity, thickness, and domain formation.[3][4][5][6]



 Disease Research: Altered levels of branched-chain fatty acids are associated with certain metabolic disorders. 16-Methylpentacosanoyl-CoA can be used as a standard in studies investigating the pathophysiology of these conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of 16-Methylpentacosanoyl-CoA from 16-Methylpentacosanoic Acid

This protocol outlines a general method for the synthesis of long-chain acyl-CoAs from the corresponding fatty acid.

Materials:

- 16-Methylpentacosanoic acid
- Coenzyme A, trilithium salt
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- · Ethyl acetate
- Sodium bicarbonate solution (5%)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:



- · Activation of the Fatty Acid:
 - Dissolve 16-methylpentacosanoic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
 - Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Filter the reaction mixture to remove the dicyclohexylurea precipitate.
 - Extract the filtrate with ethyl acetate and wash with 5% sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the NHS-activated fatty acid.
- · Coupling with Coenzyme A:
 - Dissolve the activated 16-methylpentacosanoic acid-NHS ester in a minimal amount of DMF.
 - Dissolve Coenzyme A, trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
 - Slowly add the solution of the activated fatty acid to the Coenzyme A solution while stirring vigorously at 4°C.
 - Allow the reaction to proceed for 4-6 hours at 4°C.
- Purification:
 - Purify the resulting 16-Methylpentacosanoyl-CoA by solid-phase extraction or preparative reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final product as a white powder.
- Characterization:



 Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Handling and Storage of 16-Methylpentacosanoyl-CoA

Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.

- Storage: Store **16-Methylpentacosanoyl-CoA** as a solid at -20°C or below, under an inert atmosphere (argon or nitrogen).[2] For long-term storage, it is recommended to dissolve it in an organic solvent such as methanol or chloroform and store it at -20°C in a glass vial with a Teflon-lined cap.[2]
- Handling: When using the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture.[2] Prepare aqueous solutions fresh for each experiment. Due to their amphipathic nature, long-chain acyl-CoAs can form micelles in aqueous solutions.

Protocol 3: Quantification of 16-Methylpentacosanoyl-CoA by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of long-chain acyl-CoAs in biological samples.[7][8][9][10][11]

Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- Internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA)
- Acetonitrile
- Ammonium hydroxide
- C18 solid-phase extraction (SPE) cartridges



LC-MS/MS system with a C18 reverse-phase column

Procedure:

- · Sample Preparation:
 - Homogenize the biological sample in a suitable buffer.
 - Add the internal standard to the homogenate.
 - Extract the acyl-CoAs using a solvent mixture (e.g., isopropanol/acetonitrile).
 - Centrifuge to pellet cellular debris.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol and then with water.
 - Load the supernatant from the sample extraction onto the cartridge.
 - Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
 - Elute the acyl-CoAs with a high percentage of organic solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried extract in the LC mobile phase.
 - Inject the sample onto a C18 reverse-phase column.
 - Use a gradient of mobile phases (e.g., water with ammonium hydroxide and acetonitrile) to separate the acyl-CoAs.[8]
 - Detect and quantify the target analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8]



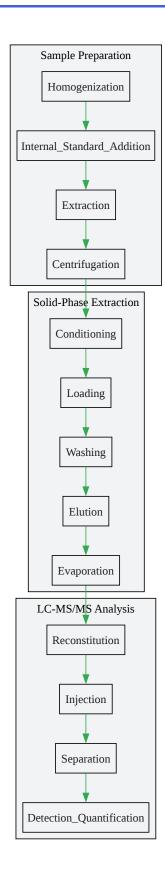
Visualizations



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Caption: Metabolic fate of 16-Methylpentacosanoyl-CoA.





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Caption: Workflow for LC-MS/MS quantification.



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